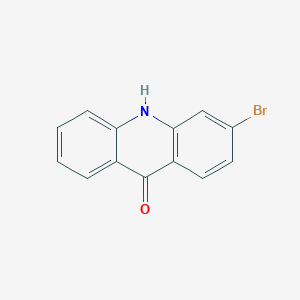

3-bromoacridin-9(10H)-one

Description

3-Bromoacridin-9(10H)-one is a halogenated derivative of the acridinone scaffold, a heterocyclic compound featuring a fused tricyclic structure. The bromine atom at position 3 introduces distinct electronic and steric effects, influencing its physicochemical properties and reactivity. Acridinones are widely studied for their applications in medicinal chemistry, materials science, and as intermediates in organic synthesis due to their planar aromatic systems and tunable substituent effects .

Properties

IUPAC Name |

3-bromo-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYAMZGPAYCDRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40487396 | |

| Record name | 3-bromo-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140-92-7 | |

| Record name | 3-bromo-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromoacridin-9(10H)-one typically involves the bromination of acridin-9(10H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, with the temperature maintained at a moderate level to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Bromoacridin-9(10H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The acridinone moiety can undergo oxidation to form acridine derivatives or reduction to yield dihydroacridinone compounds.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted acridinones.

Oxidation Products: Acridine derivatives.

Reduction Products: Dihydroacridinone compounds.

Scientific Research Applications

3-Bromoacridin-9(10H)-one has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.

Material Science: Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Biological Studies: Investigated for its role in studying DNA-protein interactions and as a fluorescent probe in biochemical assays.

Mechanism of Action

The mechanism of action of 3-bromoacridin-9(10H)-one, particularly in medicinal applications, involves intercalation into DNA strands. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes such as topoisomerases, which are crucial for DNA replication and transcription. This disruption can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Trends :

- Melting Points : Bromine’s larger atomic radius and polarizability reduce melting points compared to smaller halogens (e.g., 7-Br: 269–270°C vs. 7-F: 294–295°C). However, bromine on aromatic rings (e.g., 3-(4-BrPh)) increases rigidity, raising melting points .

- Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilic reactivity at adjacent positions, critical for further functionalization .

Non-Halogenated Analogues

Biological Activity

3-Bromoacridin-9(10H)-one is a compound belonging to the acridine family, which has gained attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, with a focus on its anticancer activity, antimicrobial properties, and other relevant biological effects.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of acridin-9-one derivatives. This modification enhances the compound's reactivity and biological activity. Various synthetic routes have been explored, leading to different derivatives that exhibit varying levels of bioactivity.

Anticancer Activity

This compound has shown significant anticancer properties against various cancer cell lines. Studies indicate that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 28 | Induces apoptosis, downregulates Hsp90 |

| PC-3 (Prostate) | 28 | Inhibits Cdk4 degradation |

| MDA-MB-231 (Breast) | 47 | Disrupts mitochondrial function |

The compound exhibits an IC50 value of approximately 28 µM against both MCF-7 and PC-3 cell lines, indicating potent cytotoxic effects. The mechanism of action involves the downregulation of heat shock proteins (Hsp90), which are crucial for cancer cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound also displays antimicrobial activity. Acridine derivatives have been noted for their bactericidal and bacteriostatic effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Acridine Derivatives

| Compound | Bacterial Strain | Activity Type |

|---|---|---|

| This compound | E. coli | Bactericidal |

| S. aureus | Bacteriostatic |

Research indicates that the compound can effectively inhibit bacterial growth, making it a potential candidate for developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Breast Cancer Treatment : A study demonstrated that treatment with this compound led to significant tumor size reduction in a xenograft model of breast cancer. The compound was administered in liposomal form, enhancing its bioavailability and therapeutic effect.

- Antimicrobial Efficacy : A clinical evaluation of the antimicrobial properties showed that patients treated with formulations containing acridine derivatives experienced reduced infection rates compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.